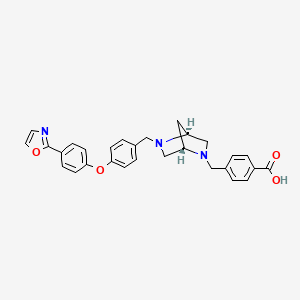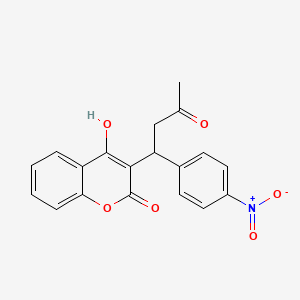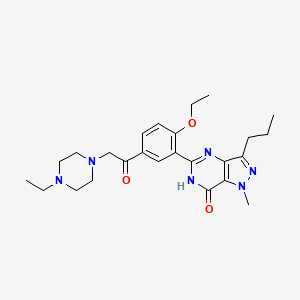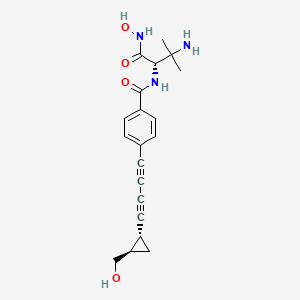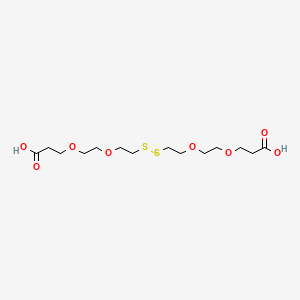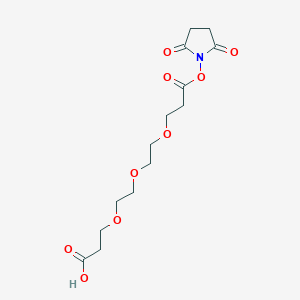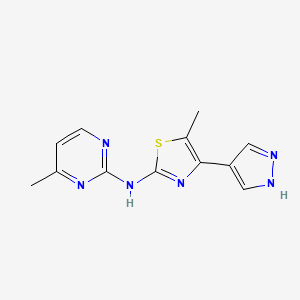
ADX88178
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADX88178 ist ein hochspezifischer positiver allosterischer Modulator des metabotropen Glutamatrezeptors 4 (mGlu4). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen wie der Parkinson-Krankheit, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz für mGlu4 zu erreichen. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Hochskalierung der Reaktionen, die Optimierung der Bedingungen für industrielle Ausrüstung und die Sicherstellung der Einhaltung der regulatorischen Standards für die pharmazeutische Produktion. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern .
Wissenschaftliche Forschungsanwendungen
ADX88178 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um die Modulation von metabotropen Glutamatrezeptoren zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Neuroinflammation.
Medizin: Als potenzieller Therapeutik für neurologische Erkrankungen, insbesondere die Parkinson-Krankheit, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf metabotrope Glutamatrezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den metabotropen Glutamatrezeptor 4 (mGlu4) bindet und dessen Aktivität verstärkt. Diese positive allosterische Modulation führt in Gegenwart von Glutamat zu einer erhöhten Rezeptoraktivierung. Die Aktivierung von mGlu4-Rezeptoren kann verschiedene Signalwege modulieren, was zu neuroprotektiven und entzündungshemmenden Wirkungen führt. Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie der Parkinson-Krankheit .
Wirkmechanismus
Target of Action
ADX88178, also known as 2-PYRIMIDINAMINE, 4-METHYL-N-[5-METHYL-4-(1H-PYRAZOL-4-YL)-2-THIAZOLYL]- or 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The mGlu4 receptor is a 7 Transmembrane (7TM) spanning/G protein-coupled receptor that binds glutamate .
Mode of Action
This compound enhances the glutamate-mediated activation of human and rat mGlu4 . It works by binding to the mGlu4 receptor and modulating its activity in a positive manner . This modulation leads to an increase in the activity of the mGlu4 receptor, which can have various downstream effects depending on the cellular context .
Biochemical Pathways
The activation of mGlu4 with this compound has been shown to attenuate Lipopolysaccharides (LPS)-induced inflammation in primary microglia . This leads to a decrease in the expression of Tumor Necrosis Factor alpha (TNFα), Major Histocompatibility Complex II (MHCII), and inducible Nitric Oxide Synthase (iNOS), which are markers of pro-inflammatory responses . These effects were absent in microglia from mice lacking mGlu4 .
Pharmacokinetics
This compound is a brain-penetrant compound . It has high selectivity for mGlu4 over other molecular targets . An advantage of positive allosteric modulators like this compound over glutamate-site agonists is that these small molecules often have greater selectivity and improved pharmacokinetics compared to conventional orthosteric agonists .
Result of Action
The activation of mGlu4 with this compound has been shown to have anti-parkinsonian and anti-dyskinetic effects . It has been found to enhance the anti-parkinsonian action of L-3,4-dihydroxyphenylalanine (L-DOPA) in the 6-hydroxydopamine-lesioned rat model of Parkinson’s disease (PD) . It may also exacerbate dopaminergic psychosis .
Action Environment
The effects of this compound can be influenced by various environmental factors. For example, the presence of inflammation can enhance the anti-inflammatory effects of this compound . Additionally, the presence of other drugs, such as L-DOPA, can influence the effects of this compound .
Biochemische Analyse
Biochemical Properties
ADX88178 potentiates glutamate-mediated activation of human mGluR4 with EC50 values of 4 nM . It interacts with mGluR4, a type of metabotropic glutamate receptor, and enhances its activation . This interaction is highly selective, with minimal effects on other metabotropic glutamate receptors .
Cellular Effects
In cellular models, this compound has been shown to have anti-inflammatory effects. It downregulates the expression of pro-inflammatory mediators, such as TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155, in BV2 cells and primary microglia . This suggests that this compound can influence cell function by modulating inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mGluR4 receptor. As a positive allosteric modulator, it enhances the activation of this receptor, leading to downstream effects such as the attenuation of inflammatory responses . It activates G i-independent, alternative signaling pathways as indicated by the absence of pertussis toxin-mediated inhibition and by increased phosphorylation of cAMP-response element binding protein (CREB), an inhibitor of the NF B pro-inflammatory pathway .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, in mice, it dose-dependently increases the number of open-arm entries in the elevated plus maze test, indicative of anxiolytic-like efficacy . The effects of different dosages of this compound in more specific animal models have not been extensively studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ADX88178 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency for mGlu4. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the conditions for industrial equipment, and ensuring compliance with regulatory standards for pharmaceutical production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ADX88178 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und so ihre Aktivität potenziell verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Stabilität oder Aktivität der Verbindung verbessert wird.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die die Selektivität und Potenz der Verbindung verbessern können
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Versionen von this compound mit veränderten funktionellen Gruppen. Diese Modifikationen können die pharmakokinetischen Eigenschaften der Verbindung verbessern, wie z. B. Löslichkeit, Stabilität und Bioverfügbarkeit .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VU0155041: Ein weiterer positiver allosterischer Modulator von mGlu4 mit ähnlichen pharmakologischen Eigenschaften.
JNJ-40411813: Eine Verbindung, die ebenfalls auf mGlu4 abzielt, aber mit unterschiedlichen Selektivitäts- und Potenzprofilen.
LAP4: Ein weniger potenter Modulator von mGlu4 im Vergleich zu ADX88178
Einzigartigkeit von this compound
This compound zeichnet sich durch seine hohe Selektivität und Potenz für mGlu4 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Rezeptors in verschiedenen physiologischen und pathologischen Prozessen macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und neuroinflammatorische Reaktionen zu modulieren, erhöht sein Potenzial als Therapeutik weiter .
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-7-3-4-13-11(16-7)18-12-17-10(8(2)19-12)9-5-14-15-6-9/h3-6H,1-2H3,(H,14,15)(H,13,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNXKWDQRNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)C)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
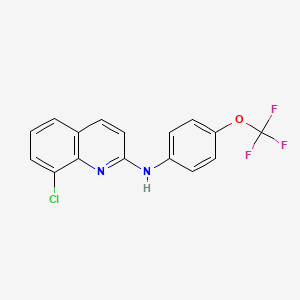

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)


